molecular formula C17H21NO5S B118087 Arecaidine propargyl ester tosylate CAS No. 147202-94-6

Arecaidine propargyl ester tosylate

Cat. No. B118087
M. Wt: 351.4 g/mol
InChI Key: LYHWIOMAWPVTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors .


Molecular Structure Analysis

The molecular formula of Arecaidine propargyl ester tosylate is C10H13NO2.C7H8SO3 . Its average mass is 351.417 Da and its monoisotopic mass is 351.114044 Da .


Physical And Chemical Properties Analysis

Arecaidine propargyl ester tosylate has a molecular weight of 351.42 . It is soluble up to 100 mM in water .

Scientific Research Applications

Quantitative Analytical Methods

  • Quantitative Determination : APE's quantitative determination has been compared using a colorimetric assay and gas chromatography, with gas chromatography showing higher precision. This method has been utilized in a stability study of APE in biological fluids like rabbit aqueous humor (Langer et al., 1997).

Muscarinic Receptor Studies

  • Receptor Subtype Potency : Research has assessed APE's potency at muscarinic M1 and M2 receptor subtypes. It's shown to act as a potent agonist at M1 and M2 receptors, with varying potency based on structural modifications (Moser et al., 1989).
  • Cardiovascular Effects : Studies indicate that APE can produce negative chronotropic and inotropic effects in isolated atria, suggesting its potential in cardiovascular research, particularly related to muscarinic K+ channels in guinea-pig atrial myocytes (Chen, 2005).
  • Muscarinic Properties : Investigations into the muscarinic activity of APE-related compounds show varying effects on M2 receptor subtypes, providing insights into the structure-activity relationships in muscarinic receptor studies (Tumiatti et al., 2000).

Drug Delivery Systems

  • Nanoparticle Drug Delivery : APE has been incorporated into methylmethacrylate sulfopropylmethacrylate copolymer nanoparticles for drug delivery. This novel system achieved prolonged drug release, demonstrating its potential in pharmacological applications (Langer et al., 1997).

Cancer Research

  • Glioblastoma Cancer Stem Cells : APE has shown effects on glioblastoma cancer stem cells (GSCs), including inhibiting cell proliferation and inducing apoptosis. This suggests its potential utility in cancer research, particularly regarding the M2 muscarinic receptor's role in GSC growth and survival (Alessandrini et al., 2015).

Cycloisomerization Reactions

  • Chemical Synthesis Applications : APE has been used in studies involving alkyne-activated cycloisomerization reactions, which is significant in synthetic chemistry (Verniest & Padwa, 2008).

Safety And Hazards

In case of inhalation, it is recommended to move to fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWIOMAWPVTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424994
Record name ARECAIDINE PROPARGYL ESTER TOSYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arecaidine propargyl ester tosylate

CAS RN

147202-94-6
Record name ARECAIDINE PROPARGYL ESTER TOSYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arecaidine propargyl ester tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.